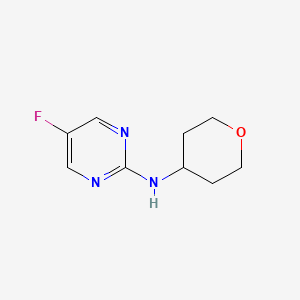

5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffold in Contemporary Medicinal Chemistry Research

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a highly privileged scaffold in medicinal chemistry. wjarr.comgsconlinepress.com As a fundamental component of nucleobases—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA, making it a molecule of immense biological importance. gsconlinepress.comnih.govjuniperpublishers.com This natural precedent has inspired chemists to explore pyrimidine derivatives for a vast array of therapeutic applications. orientjchem.org

The versatility of the pyrimidine core allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacological properties. nih.gov Consequently, pyrimidine-based compounds have been successfully developed into drugs with a wide spectrum of biological activities, including anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and cardiovascular effects. wjarr.comgsconlinepress.comorientjchem.org A number of commercially available drugs, such as the anticancer agent 5-Fluorouracil and the antibacterial Trimethoprim, feature the pyrimidine nucleus, underscoring its therapeutic significance. orientjchem.org The ring's ability to form multiple hydrogen bonds and engage in various molecular interactions allows it to bind effectively to a diverse range of biological targets, solidifying its status as a critical building block in the design of new drugs. nih.gov

Strategic Role of Fluorine Substitution in Pyrimidine Derivatives

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. mdpi.com

In the context of pyrimidine derivatives, fluorine substitution has led to some of the most important breakthroughs in chemotherapy. nih.govmdpi.com The archetypal example is 5-Fluorouracil (5-FU), an antimetabolite used to treat a variety of cancers for decades. nih.govresearchgate.net The fluorine atom at the C5 position is crucial to its mechanism of action; it blocks the enzymatic activity of thymidylate synthase, an enzyme essential for DNA synthesis, leading to the death of rapidly dividing cancer cells. mdpi.comresearchgate.net The success of 5-FU has spurred the development of other fluoropyrimidine drugs, including Capecitabine and Flucytosine, which serve as anticancer and antifungal agents, respectively. wjarr.comwikipedia.orgresearchgate.net The strategic placement of fluorine can prevent metabolic oxidation at the site of substitution, thereby increasing the drug's half-life and bioavailability. nih.gov Modern synthetic methods have made the selective fluorination of pyrimidine rings more accessible, allowing for the continued exploration of this powerful chemical modification. rsc.org

Precedent for N-Substituted Pyrimidin-2-amines in Biological Inquiry

The N-substituted pyrimidin-2-amine motif is a key pharmacophore found in a multitude of biologically active compounds, particularly in the realm of oncology. This structural arrangement is a common feature in the design of protein kinase inhibitors, a major class of targeted cancer therapies. nih.gov Kinases play a pivotal role in cellular signaling pathways that are often dysregulated in cancer, making them attractive drug targets.

Researchers have successfully developed numerous N-substituted pyrimidin-2-amine derivatives that exhibit potent and selective inhibition of various kinases, including Polo-like kinase 4 (PLK4), Cyclin-dependent kinase 9 (CDK9), Aurora kinases, and Phosphoinositide 3-kinases (PI3K). nih.govacs.orgacs.orgmdpi.com The aminopyrimidine core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket. nih.govnih.gov The substituent attached to the exocyclic nitrogen atom can then be modified to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. nih.gov The clinical and preclinical success of pyrimidine-based kinase inhibitors has established the N-substituted pyrimidin-2-amine scaffold as a validated and highly fruitful starting point for the development of new targeted therapies. nih.govnih.gov

Overview of Research Trajectories for 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine

Currently, 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine is primarily documented in chemical supplier catalogs as a synthetic building block or reagent available for research purposes. There is a notable absence of published studies detailing its specific biological activities or its use as a lead compound in drug discovery campaigns.

However, based on the established significance of its constituent parts, its potential research trajectory can be logically inferred. The compound represents a convergence of the three key structural motifs discussed:

A biologically relevant pyrimidine core .

A strategic 5-fluoro substituent , known to enhance drug-like properties.

An N-substituted 2-amine group , a validated pharmacophore for kinase inhibition.

The inclusion of the oxane (tetrahydropyran) ring is also significant, as this saturated heterocycle is frequently used in modern drug design to improve solubility and other pharmacokinetic properties. Therefore, 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine is a well-designed starting material for creating libraries of novel compounds. A primary research trajectory would involve using this compound as an intermediate in the synthesis of new kinase inhibitors. By further modifying the pyrimidine ring, for instance, through substitution at the 4-position, researchers could target the ATP-binding sites of various kinases implicated in cancer and other diseases. Its structure makes it an ideal candidate for fragment-based drug design or for incorporation into larger, more complex molecules targeting a wide range of biological targets.

Data Tables

Table 1: Physicochemical Properties of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine Note: The following data is compiled from chemical supplier databases and computational predictions, as experimental data from peer-reviewed literature is not readily available.

| Property | Value |

|---|---|

| CAS Number | 1566327-80-7 |

| Molecular Formula | C₉H₁₂FN₃O |

| Molecular Weight | 197.21 g/mol |

| Canonical SMILES | C1COCC1NC2=NC=C(C=N2)F |

Table 2: Examples of Biological Activities of Pyrimidine-Based Scaffolds

| Pyrimidine Class | Example Compound(s) | Biological Activity | Reference(s) |

|---|---|---|---|

| Fluorinated Pyrimidines | 5-Fluorouracil, Capecitabine | Anticancer (Thymidylate Synthase Inhibition) | nih.gov, wikipedia.org |

| 2,4-Diaminopyrimidines | Trimethoprim | Antibacterial (DHFR Inhibition) | orientjchem.org |

| N-substituted Pyrimidin-2-amines | Compound 8h (in study) | Anticancer (PLK4 Inhibition) | nih.gov |

| Thiazolyl-Pyrimidin-2-amines | Compound 12u (in study) | Anticancer (CDK9 Inhibition) | acs.org |

| Fused Pyrimidines | Batzelladine | Antiviral (HIV) | juniperpublishers.com |

Eigenschaften

IUPAC Name |

5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVPALFIWIHQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Fluoro N Oxan 4 Yl Pyrimidin 2 Amine

Foundational Synthetic Routes to 2-Aminopyrimidines

The 2-aminopyrimidine (B69317) scaffold is a ubiquitous structural motif in a vast array of biologically active compounds. nih.gov Its synthesis is well-established, with the most common and foundational route involving the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328). This classical approach, known as the Principal Synthesis, allows for the direct formation of the pyrimidine (B1678525) ring. Variations of this method can accommodate a wide range of substituents on the pyrimidine core, making it a versatile tool for medicinal chemists.

Another fundamental approach involves the reaction of β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of a base, which can be efficiently carried out using microwave assistance to afford 2-aminopyrimidine derivatives.

Advanced Approaches for 5-Fluoropyrimidine (B1206419) Core Synthesis

The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly modulate the physicochemical and pharmacological properties of the molecule. Several advanced methodologies have been developed for the synthesis of the 5-fluoropyrimidine core.

One prominent method involves the direct and selective fluorination of a pre-formed 2-aminopyrimidine ring. This can be achieved using electrophilic fluorinating agents such as Selectfluor® in the presence of a silver salt like silver(I) carbonate (Ag₂CO₃). bristol.ac.ukrsc.org This method offers a direct way to introduce fluorine at the desired position with high regioselectivity.

An alternative strategy relies on the use of fluorinated building blocks. For instance, a β-fluoroenolate salt, such as potassium 2-cyano-2-fluoroethenolate, can undergo cyclocondensation with amidine hydrochlorides under mild conditions to furnish 5-fluoro-4-aminopyrimidines in excellent yields. wuxiapptec.com This approach avoids the use of harsh fluorinating agents late in the synthetic sequence.

Selective Incorporation of the N-(oxan-4-yl) Moiety

The appendage of the N-(oxan-4-yl) group to the 2-position of the 5-fluoropyrimidine core is a crucial step in the synthesis of the target molecule. This is typically achieved through a nucleophilic substitution or a cross-coupling reaction, starting from a suitably functionalized pyrimidine, such as 2-chloro-5-fluoropyrimidine (B20137). This starting material can be prepared from commercially available precursors. google.com

A plausible synthetic pathway involves the reaction of 2-chloro-5-fluoropyrimidine with 4-aminooxane (tetrahydro-2H-pyran-4-amine). This transformation can be accomplished via several modern amine coupling strategies.

Amine Coupling Strategies and Methodological Refinements

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and is widely applicable to the synthesis of N-aryl and N-heteroaryl amines. researchgate.netdocumentsdelivered.commdpi.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is critical for achieving high yields and can be optimized for specific substrates. For instance, ligands like XPhos and Xantphos are commonly used in these couplings. bristol.ac.ukresearchgate.net The reaction conditions, including temperature, solvent, and catalyst loading, are key parameters that require careful optimization to maximize the yield of the desired product. wuxiapptec.comresearchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr): Given the electron-deficient nature of the pyrimidine ring, especially with the presence of the fluorine atom, direct nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the 2-position by 4-aminooxane is a feasible and often preferred method. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) in the presence of a base to facilitate the deprotonation of the amine nucleophile.

Optimization of Synthetic Pathways and Yield Enhancement

For the Buchwald-Hartwig amination, a systematic screening of catalysts, ligands, bases, and solvents is crucial. Design of Experiments (DoE) can be a valuable tool to efficiently explore the reaction space and identify the optimal conditions. bristol.ac.uk Factors such as catalyst loading, temperature, and reaction time can be fine-tuned to maximize conversion and minimize the formation of by-products.

In the case of SNAr reactions, the choice of base and solvent plays a significant role. Stronger bases can lead to faster reaction rates but may also promote side reactions. The reaction temperature is another critical parameter that needs to be controlled to ensure selective substitution at the desired position.

The table below summarizes key parameters that are often optimized in the synthesis of similar N-substituted aminopyrimidines.

| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Palladium pre-catalyst (e.g., Pd₂(dba)₃) | Not applicable |

| Ligand | Biaryl phosphines (e.g., XPhos, Xantphos) | Not applicable |

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., DBU) | Inorganic (e.g., K₂CO₃, NaH) or organic (e.g., Et₃N) |

| Solvent | Aprotic (e.g., Toluene, Dioxane, THF) | Polar aprotic (e.g., DMSO, DMF) |

| Temperature | 80-120 °C | Room temperature to 100 °C |

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine and to optimize its biological activity, the design and synthesis of a library of analogs are essential. nih.govbenthamscience.com SAR studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on its biological profile. nih.govmdpi.comrsc.orgnih.govnih.gov

The synthesis of analogs can be achieved by introducing variations at three key positions:

The Pyrimidine Core: Modifications can include the introduction of different substituents at the 4-, 5-, and 6-positions of the pyrimidine ring. For example, replacing the fluorine at the 5-position with other halogens, alkyl, or cyano groups can provide insights into the role of this substituent.

The 2-Amino Linker: The nature of the amine at the 2-position can be altered. For instance, replacing the secondary amine with an amide or other functional groups can probe the importance of the hydrogen bond donor capability of the N-H group.

The Oxane Moiety: The oxane ring can be replaced with other cyclic or acyclic amines to investigate the influence of the ring size, conformation, and heteroatom composition on biological activity.

The synthesis of these analogs would typically follow similar synthetic strategies as outlined for the parent compound, utilizing a diverse range of commercially available or readily synthesized building blocks. The biological evaluation of these analogs then provides valuable data to construct a comprehensive SAR profile, guiding the design of more potent and selective compounds.

The following table presents examples of potential modifications for SAR studies:

| Position of Modification | Example of Modification | Synthetic Strategy |

| Pyrimidine C-5 | -Cl, -Br, -CH₃, -CN | Use of appropriately substituted pyrimidine precursors. |

| 2-Amino Linker | -NHC(O)R, -N(CH₃)- | Acylation or alkylation of the 2-amino group. |

| N-substituent | Piperidine (B6355638), Cyclohexane, Morpholine | Coupling with the corresponding cyclic amine. |

Structural Elucidation and Advanced Conformational Analysis of 5 Fluoro N Oxan 4 Yl Pyrimidin 2 Amine and Its Analogs

Application of High-Resolution Spectroscopic Techniques

Spectroscopic methods provide the foundational data for determining the chemical structure, connectivity, and electronic environment of a molecule. For 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine, a multi-technique approach is essential for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the pyrimidine (B1678525) and oxane moieties.

Pyrimidine Ring Protons: The protons at the C4 and C6 positions of the 5-fluoropyrimidine (B1206419) ring are anticipated to appear as doublets due to coupling with the adjacent fluorine atom and with each other. In related 2-aminopyrimidine (B69317) structures, these aromatic protons typically resonate in the region of δ 6.5–8.5 ppm. semanticscholar.orgchemicalbook.com

Oxane Ring Protons: The protons of the oxane ring would present as complex multiplets in the aliphatic region of the spectrum (typically δ 1.5–4.0 ppm). The axial and equatorial protons on each carbon are chemically non-equivalent and will show distinct chemical shifts and coupling constants. The proton at C4, attached to the nitrogen, would be shifted downfield compared to the other ring protons.

Amine Proton (N-H): A signal corresponding to the secondary amine proton is expected. Its chemical shift can be variable and its appearance can range from a sharp singlet to a broad resonance, often exchangeable with D₂O. In analogous aminopyrimidines, this signal appears around δ 5.1-5.3 ppm. semanticscholar.org

¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of unique carbon environments.

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will appear in the aromatic region (δ 100-160 ppm). The carbon atom bonded to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature of fluorinated aromatic systems. The other carbons will show smaller two- or three-bond couplings to fluorine.

Oxane Ring Carbons: The carbons of the saturated oxane ring will appear in the upfield region of the spectrum (typically δ 30–70 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features |

| H4/H6 | ~8.2 | - | Doublets, coupled to F and each other |

| N-H | Variable (e.g., ~5.2) | - | May be broad, D₂O exchangeable |

| Oxane H4 (CH-N) | ~3.8 - 4.2 | ~45 - 55 | Multiplet, downfield shift |

| Oxane H2/H6 (CH₂-O) | ~3.5 - 4.0 | ~65 - 70 | Complex multiplets |

| Oxane H3/H5 (CH₂) | ~1.5 - 2.0 | ~30 - 35 | Complex multiplets |

| C2 (C-N) | - | ~160 - 165 | |

| C4/C6 | - | ~155 - 160 | Doublets due to C-F coupling |

| C5 (C-F) | - | ~140 - 150 | Large ¹JCF coupling constant |

| Oxane C4 (C-N) | - | ~45 - 55 | |

| Oxane C2/C6 (C-O) | - | ~65 - 70 | |

| Oxane C3/C5 | - | ~30 - 35 |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine, with a molecular formula of C₉H₁₂FN₃O, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI), would yield an experimental mass for the protonated molecule [M+H]⁺ that matches the theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula. cardiff.ac.uknih.gov This level of precision distinguishes the target compound from other potential isomers or compounds with the same nominal mass.

Table 2: Molecular Formula and HRMS Data for 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine

| Parameter | Value |

| Molecular Formula | C₉H₁₂FN₃O |

| Molecular Weight | 197.21 g/mol |

| Theoretical Exact Mass [M] | 197.09644 |

| Expected [M+H]⁺ Ion | 198.10422 |

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present. The IR spectrum of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine is expected to display several key absorption bands. ijirset.comnist.gov

N-H Vibrations: A moderate absorption band in the 3200–3400 cm⁻¹ region corresponds to the N-H stretching vibration of the secondary amine.

C-H Vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxane ring will appear just below 3000 cm⁻¹.

C=N and C=C Vibrations: Stretching vibrations from the pyrimidine ring typically occur in the 1500–1650 cm⁻¹ region.

C-F Vibration: A strong, characteristic absorption band for the C-F stretch is expected in the 1000–1250 cm⁻¹ range.

C-O-C Vibration: The ether linkage in the oxane ring will produce strong C-O-C stretching bands, typically appearing in the 1050–1150 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Oxane) | Stretch | 2850 - 2960 |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1500 - 1650 |

| C-F | Stretch | 1000 - 1250 |

| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1150 |

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Solid-State Architecture

While spectroscopic methods define connectivity, only single-crystal X-ray diffraction can provide a definitive, three-dimensional map of atomic positions in the solid state. This technique would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine molecule. Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2-aminopyrimidine and other derivatives, provides a basis for expected geometric parameters. scispace.com Such an analysis would confirm the planarity of the pyrimidine ring and the specific conformation of the oxane substituent.

Analysis of Conformational Dynamics and Preferred Orientations

The flexibility of the 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine molecule is primarily associated with the oxane ring and the torsion angle around the C2-N bond linking the two ring systems.

Oxane Ring Conformation: Saturated six-membered rings like oxane predominantly adopt a low-energy chair conformation. It is highly probable that the oxane ring in this molecule exists in a chair form, with the bulky 5-fluoropyrimidin-2-amino substituent occupying the more stable equatorial position to minimize steric hindrance (1,3-diaxial interactions). researchgate.net

Rotational Barriers: Studies on analogous 4-aminopyrimidines have shown that there can be a significant barrier to rotation around the C-N bond connecting the amino group to the ring, particularly when the ring is protonated. researchwithrutgers.com This restricted rotation is due to the resonance interaction between the nitrogen lone pair and the electron-deficient pyrimidine ring. X-ray analysis would reveal the preferred dihedral angle between the plane of the pyrimidine ring and the C-N-C plane of the substituent in the solid state.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. The functional groups in 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine allow for a variety of such interactions, which would be visualized through X-ray crystallography.

Hydrogen Bonding: The most significant interaction is expected to be hydrogen bonding. The secondary amine (N-H) is a strong hydrogen bond donor, while the pyrimidine ring nitrogens (N1 and N3) and the oxane oxygen are potential acceptors. A common and robust motif in aminopyrimidine structures is the formation of a self-complementary dimer, where two molecules are linked by a pair of N-H···N hydrogen bonds, forming a characteristic R²₂(8) graph-set motif. nih.gov

Fluorine Interactions: The electronegative fluorine atom can participate in weaker C-H···F hydrogen bonds. rsc.org Furthermore, interactions involving fluorine, such as C–F···π and F···F contacts, can play a significant role in stabilizing the crystal packing of fluorinated molecules. nih.govmdpi.com

Analysis of the crystal packing would reveal how these varied interactions work in concert to build the three-dimensional supramolecular architecture. iucr.org

Biological Activity and Mechanistic Studies of 5 Fluoro N Oxan 4 Yl Pyrimidin 2 Amine

In Vitro Pharmacological Profiling and Potency Determination

In vitro studies are fundamental to characterizing the biological effects of a compound. For 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine, these assays provide a preliminary understanding of its potential therapeutic applications.

Enzyme Inhibition Assays: Topoisomerase and DNA Gyrase Inhibition

Quinolones, a major class of antibiotics, function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. nih.gov While the primary chemical scaffold of quinolones differs from 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine, the general principle of targeting these essential bacterial enzymes is a cornerstone of antimicrobial drug discovery. There is currently no direct evidence in the reviewed literature to suggest that 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine possesses inhibitory activity against topoisomerase or DNA gyrase.

Cellular Proliferation Assays for Antiproliferative Effects

The antiproliferative activity of aminopyrimidine derivatives has been documented against various cancer cell lines. For example, a series of novel pyrimidine (B1678525) and pyrimidopyrimidine analogs demonstrated significant cytotoxic properties. nih.gov Specifically, 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were found to be potent cytotoxic agents, with GI50 values in the lower micromolar or submicromolar range against several tumor cell lines. nih.gov The antiproliferative effects of these compounds often correlate with their ability to inhibit key cellular kinases, leading to cell cycle arrest and apoptosis. nih.gov The cytotoxic potential of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine itself has not been extensively reported, but related structures have shown promise. For instance, certain halo-substituted pyrrolo[2,3-d]pyridazin-7(6H)-one nucleosides exhibited significant cytotoxicity with IC50 values as low as 0.08 microM in L1210 cells. nih.gov

Antimicrobial Efficacy Assessment

The pyrimidine scaffold is present in various compounds with demonstrated antimicrobial activity. nih.gov For instance, certain pyrimidine derivatives have shown strong antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov Additionally, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL for the most active compound. nih.gov Other heterocyclic systems incorporating structures similar to components of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine, such as 1,2,4-triazole-3-thiol derivatives, have also been investigated for their antimicrobial properties. researchgate.netzsmu.edu.ua While these findings are for related but distinct molecules, they suggest that the pyrimidine core of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine could be a valuable starting point for the development of new antimicrobial agents.

Molecular Target Identification and Validation

Identifying and validating the molecular targets of a compound are crucial steps in understanding its mechanism of action and for guiding further drug development.

Biochemical Target Engagement Studies

For derivatives of the 2-aminopyrimidine (B69317) scaffold, biochemical target engagement is often demonstrated through direct enzyme inhibition assays and co-crystallization studies. Molecular docking studies of pyrimidine-based inhibitors have shown that the aminopyrimidine core typically forms key hydrogen bond interactions with the hinge region of the kinase. nih.gov This interaction is a critical anchor for the inhibitor within the ATP-binding site. While specific target engagement studies for 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine are not detailed in the available literature, the extensive research on related kinase inhibitors provides a strong rationale for its potential to engage with the ATP-binding pockets of various kinases.

Biophysical Characterization of Ligand-Target Interactions

There is no publicly available information detailing the biophysical characterization of the interaction between 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine and its potential biological targets. Studies employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to elucidate the binding affinity, kinetics, and thermodynamics of this specific compound have not been identified in the scientific literature.

Elucidation of Biological Mechanisms of Action

Detailed mechanistic studies on 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine are not described in accessible research publications.

Cell Cycle Perturbation Analysis

Specific data from cell-based assays, such as flow cytometry analysis, to determine the effect of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine on cell cycle progression is not available. Consequently, it is not known whether this compound induces arrest at any particular phase of the cell cycle (e.g., G1, S, or G2/M).

Apoptosis Induction and Programmed Cell Death Pathways

There is a lack of published evidence to confirm whether 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine can induce apoptosis or other forms of programmed cell death. Investigations into the activation of key apoptotic markers, such as caspases, or changes in the expression of pro- and anti-apoptotic proteins following treatment with this compound have not been reported.

Modulation of Specific Cellular Signaling Pathways (e.g., IFN-β expression, MAPK Cascade)

The effect of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine on specific cellular signaling pathways, including but not limited to the interferon-beta (IFN-β) expression or the mitogen-activated protein kinase (MAPK) cascade, has not been documented in the available literature.

Preclinical Efficacy Assessment in Relevant Disease Models (Animal Models)

No preclinical studies in animal models to assess the in vivo efficacy of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine for any disease indication have been found in public databases. Therefore, information regarding its potential therapeutic effects in a living organism is currently unavailable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations for 5 Fluoro N Oxan 4 Yl Pyrimidin 2 Amine Series

Systematic Modification of the Pyrimidine (B1678525) Core

The pyrimidine scaffold is a common motif in medicinal chemistry, and its substitution pattern plays a pivotal role in defining the biological activity of the resulting compounds. tandfonline.comnih.gov For the 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine series, modifications have focused on the 5-position and the N-2 amine.

Influence of 5-Fluoro Substituent on Biological Potency and Selectivity

The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a key design element. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's potency and selectivity. nih.gov

Research has shown that the 5-fluoro substituent can enhance biological potency through several mechanisms. Its electron-withdrawing nature can alter the electronic distribution within the pyrimidine ring, potentially influencing interactions with target proteins. acs.org Furthermore, the C-F bond is metabolically stable, which can block sites of oxidative metabolism and improve the compound's pharmacokinetic profile. u-tokyo.ac.jp

Studies on related pyrimidine derivatives have demonstrated that fluorine substitution can lead to increased inhibitory activity. For instance, in a series of triazolopyrimidine-based inhibitors, the addition of fluorine-bearing substituents was crucial for improving metabolic stability and potency. acs.org The hydrophobic interactions between fluorine and hydrocarbons can also contribute significantly to the binding energy of protein-ligand interactions. acs.org

The following table summarizes the general effects of fluorine substitution on key pharmacological parameters:

| Parameter | Effect of 5-Fluoro Substitution |

| Biological Potency | Often increased due to altered electronics and enhanced binding interactions. acs.org |

| Metabolic Stability | Generally improved by blocking sites of metabolism. u-tokyo.ac.jp |

| Selectivity | Can be modulated, leading to more specific targeting of desired proteins. |

| Lipophilicity | Can be influenced, which in turn affects solubility and permeability. chemrxiv.org |

Exploration of Substituents at the N-2 Amine Position

The amine at the N-2 position of the pyrimidine core serves as a critical linker to the oxan-4-yl moiety and presents another avenue for structural modification to fine-tune activity. The nature of the substituents on this nitrogen can influence the compound's conformation, basicity, and hydrogen bonding capabilities.

Structure-activity relationship studies on various 2-aminopyrimidine (B69317) series have revealed that the substituents at this position significantly impact biological outcomes. For example, in a series of β-glucuronidase inhibitors, modifications at the N-2 position led to a wide range of activities, with a piperazinyl substituent showing superior potency. nih.gov

Systematic exploration of different groups at the N-2 position of the 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine scaffold would likely involve synthesizing and testing analogs with varying alkyl, aryl, and heterocyclic substituents. The goal of such studies is to identify the optimal size, shape, and electronic properties of the substituent for maximizing target engagement.

Variations of the Oxan-4-yl Moiety

Conformational and Steric Contributions of the Oxane Ring

The oxane (tetrahydropyran) ring is not planar and typically adopts a chair conformation. This conformational preference influences the spatial orientation of the substituent attached to it, which in this case is the pyrimidine core via the amine linker. The puckered nature of the oxane ring can provide a three-dimensional scaffold that can be exploited for optimal binding to a protein's active site. acs.org

The introduction of substituents onto the oxane ring can further influence its conformation and steric bulk. acs.org These modifications can be used to probe the size and shape of the binding pocket and to optimize van der Waals interactions. Computational studies have shown that the oxetane (B1205548) ring in paclitaxel, a related cyclic ether, acts as a conformational lock, rigidifying the structure for better binding. acs.org

Bioisosteric Replacements for the Oxane Ring and their Pharmacological Impact

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.govcambridgemedchemconsulting.com Replacing the oxane ring with other cyclic systems can have a profound impact on the pharmacological profile of the 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine series.

Potential bioisosteres for the oxane ring include other saturated heterocycles such as piperidine (B6355638), pyrrolidine, and morpholine, as well as carbocyclic rings like cyclohexane. Each replacement will alter the molecule's polarity, hydrogen bonding capacity, and conformational flexibility. For instance, replacing the oxygen of the oxane with a nitrogen atom (to form a piperidine ring) would introduce a basic center, which could lead to new interactions with the target or alter the compound's solubility and cell permeability.

The table below illustrates some potential bioisosteric replacements for the oxane ring and their likely impact:

| Bioisosteric Replacement | Potential Pharmacological Impact |

| Cyclohexane | Decreased polarity, potentially increased lipophilicity. |

| Piperidine | Introduction of a basic center, potential for new hydrogen bonding interactions. |

| Pyrrolidine | Altered ring size and conformation, potentially impacting binding geometry. |

| Morpholine | Introduction of another heteroatom, potentially altering solubility and metabolic stability. acs.org |

| Oxetane | Smaller ring size, can enhance polarity and act as a hydrogen bond acceptor. u-tokyo.ac.jpacs.org |

Studies on other molecular scaffolds have shown that such replacements can lead to significant changes in activity. For example, the replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring in a series of cannabinoid receptor 2 ligands resulted in reduced affinity, highlighting the sensitivity of biological systems to subtle structural changes. nih.gov

Linker Region Modifications and Their Effect on Activity

The amine group linking the pyrimidine core and the oxane moiety is a critical element that can be modified to optimize the compound's activity. The length, flexibility, and chemical nature of this linker can influence the relative orientation of the two main structural components, thereby affecting how the molecule fits into its binding site.

Modifications to the linker could include:

Altering Linker Length: Introducing additional atoms (e.g., methylene (B1212753) groups) between the amine and the pyrimidine or oxane ring can change the distance between these two key fragments. Studies on other molecular series have shown that linker length is a critical parameter for optimal biological activity. acs.org

Introducing Rigidity: Incorporating double bonds or small rings into the linker can restrict its conformational freedom. This can be advantageous if it pre-organizes the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape for binding.

Modifying Polarity: The introduction of polar groups, such as amides or sulfonamides, into the linker can affect the molecule's solubility and its ability to form hydrogen bonds with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine series, QSAR studies are instrumental in understanding the physicochemical properties that govern their therapeutic effects, thereby guiding the rational design of novel analogs with enhanced potency and selectivity.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. scielo.br By developing robust and predictive QSAR models, researchers can forecast the activity of untested or hypothetical compounds, prioritize synthetic efforts, and gain deeper insights into the mechanism of action at a molecular level.

Development of a Predictive QSAR Model

A representative QSAR study on a series of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine analogs involves the generation of a dataset of compounds with experimentally determined biological activities (e.g., inhibitory concentrations, IC₅₀). For each compound, a wide array of molecular descriptors are calculated, which quantify various aspects of their chemical structure, such as electronic, steric, hydrophobic, and topological properties.

Commonly employed molecular descriptors in QSAR studies of pyrimidine derivatives include:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Variations in these properties can influence electrostatic interactions with the biological target.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight and molar refractivity are often considered, as steric bulk can impact the binding affinity of the compound to its target.

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (log P), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in the target protein. nih.gov

Topological Descriptors: These are numerical values that describe the atomic connectivity within a molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Random Forest (RF) and Support Vector Regression (SVR) are used to build the QSAR model. mdpi.com The goal is to derive an equation that accurately predicts the biological activity based on a selection of the most relevant descriptors.

A hypothetical QSAR model for a series of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine derivatives might be represented by the following equation:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the biological activity.

Model Validation and Predictive Power

The robustness and predictive capability of a QSAR model are assessed through rigorous internal and external validation techniques. mdpi.com Key statistical parameters used for validation include:

Coefficient of determination (R²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. Values closer to 1.0 suggest a better fit of the model to the data.

Cross-validated coefficient of determination (Q²): This is a measure of the model's predictive power, typically determined using a leave-one-out cross-validation procedure. A high Q² value (generally > 0.5) is indicative of a good predictive model.

Root Mean Square Error (RMSE): This measures the average magnitude of the errors in the predictions. A lower RMSE value signifies a better model performance.

The following interactive data table presents hypothetical data for a QSAR study on a series of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine analogs, illustrating the relationship between selected descriptors and biological activity.

| Compound ID | R-Group | pIC₅₀ (Experimental) | LogP | Molecular Weight | Dipole Moment | pIC₅₀ (Predicted) |

| 1 | H | 6.5 | 2.1 | 211.2 | 3.5 | 6.4 |

| 2 | CH₃ | 6.8 | 2.5 | 225.2 | 3.7 | 6.9 |

| 3 | Cl | 7.2 | 2.8 | 245.7 | 4.1 | 7.1 |

| 4 | OCH₃ | 7.0 | 2.3 | 241.2 | 3.9 | 7.0 |

| 5 | CF₃ | 7.5 | 3.2 | 279.2 | 4.5 | 7.6 |

| 6 | Phenyl | 7.8 | 4.1 | 287.3 | 4.8 | 7.7 |

| 7 | F | 7.1 | 2.3 | 229.2 | 4.0 | 7.2 |

| 8 | CN | 6.7 | 1.9 | 236.2 | 4.2 | 6.6 |

Statistical Parameters for the Hypothetical QSAR Model:

R² = 0.95

Q² = 0.85

RMSE = 0.15

Predictive Insights from the QSAR Model

The developed QSAR model provides valuable predictive insights for the design of new 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine derivatives with potentially improved activity. Based on the hypothetical model, the following structure-activity relationships can be inferred:

Influence of Lipophilicity: The positive correlation with LogP suggests that increasing the lipophilicity of the substituent at the R-group position may lead to enhanced biological activity. This could be due to improved membrane permeability or better interaction with a hydrophobic binding pocket in the target enzyme. nih.gov

Impact of Electron-Withdrawing Groups: The higher activity of compounds with electron-withdrawing groups like Cl and CF₃ suggests that electronic effects play a significant role. These groups may enhance the binding affinity through favorable electrostatic interactions.

Steric Considerations: The model indicates that while some increase in molecular size (e.g., phenyl group) is tolerated and can be beneficial, there is likely an optimal size for substituents to fit within the binding site.

By leveraging these insights, medicinal chemists can rationally design and synthesize new analogs with a higher probability of success, thereby accelerating the drug discovery process. The predictive power of QSAR models allows for the in silico screening of virtual libraries of compounds, focusing resources on the most promising candidates. nih.gov

Computational Chemistry and Advanced Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Binding Pose Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, like 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine, within the active site of a target protein, typically a kinase.

Analysis of Key Binding Interactions and Active Site Residues

The analysis of docking poses reveals specific non-covalent interactions that stabilize the ligand-protein complex. For inhibitors based on the 2-aminopyrimidine (B69317) scaffold, a conserved binding pattern is frequently observed. The amino group at the 2-position of the pyrimidine (B1678525) ring typically acts as a hydrogen bond donor, while one of the pyrimidine's nitrogen atoms acts as a hydrogen bond acceptor. nih.gov These interactions are crucial for anchoring the inhibitor to the backbone of the kinase hinge region.

In the case of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine, the following interactions are predicted based on studies of analogous compounds:

Hydrogen Bonds: The exocyclic amine (NH) and a pyrimidine nitrogen are expected to form key hydrogen bonds with the amino acid residues of the kinase hinge region, such as the backbone NH and carbonyl groups of residues like glutamic acid or cysteine. nih.gov

Hydrophobic Interactions: The oxane ring is likely to occupy a hydrophobic pocket adjacent to the hinge region, forming van der Waals interactions with nonpolar residues. nih.gov

Halogen Bond: The fluorine atom at the 5-position can potentially form halogen bonds or other favorable electrostatic interactions with surrounding residues, which can enhance binding affinity and selectivity.

| Interaction Type | Potential Interacting Moiety on Ligand | Typical Interacting Residues in Kinase Active Site |

|---|---|---|

| Hydrogen Bond Donor | 2-Amino group (-NH) | Backbone carbonyl of hinge region residues (e.g., Glu, Cys) |

| Hydrogen Bond Acceptor | Pyrimidine ring nitrogen | Backbone amide of hinge region residues (e.g., Leu, Val) |

| Hydrophobic Interactions | Oxane ring | Aliphatic and aromatic residues (e.g., Leu, Val, Ile, Phe) |

| Halogen Bond / Electrostatic | 5-Fluoro group | Backbone carbonyls or polar side chains |

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov By simulating the movements and interactions of all atoms in the system, MD can be used to assess the stability of the predicted docking pose, explore the conformational flexibility of the ligand and the protein, and calculate binding free energies. nih.gov

For 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine, an MD simulation would typically be run for tens to hundreds of nanoseconds. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD trajectory suggests that the predicted binding mode is maintained over time. nih.gov Furthermore, MD simulations can reveal the persistence of key hydrogen bonds and other interactions, providing a more accurate understanding of the binding dynamics than docking alone. nih.gov

| MD Simulation Parameter | Purpose and Interpretation |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms over time, indicating the stability of the ligand's binding pose and the protein's structure. |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of specific regions of the protein or ligand. |

| Interaction Analysis | Tracks the formation and breakage of hydrogen bonds and other non-covalent interactions throughout the simulation. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Provides a quantitative estimate of the binding affinity by averaging energies over the simulation trajectory. |

Pharmacophore-Based Drug Design and Virtual Screening Methodologies

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model for 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine can be generated based on its structure and predicted binding mode. This model would typically include features such as a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and possibly a halogen bond donor or aromatic feature. nih.govnih.gov

Once developed, this pharmacophore model can be used as a 3D query to rapidly screen large databases of chemical compounds. mdpi.com This process, known as virtual screening, aims to identify novel molecules that match the pharmacophore features and are therefore likely to bind to the same target. nih.gov This approach is a highly efficient way to discover new chemical scaffolds that can serve as starting points for drug development.

| Pharmacophoric Feature | Corresponding Chemical Group in Compound |

|---|---|

| Hydrogen Bond Donor (HBD) | Exocyclic amine (-NH) |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine ring nitrogen |

| Hydrophobic (HY) | Oxane ring |

| Aromatic Ring (AR) | Pyrimidine ring |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of a molecule. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties for 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine that are crucial for understanding its reactivity and interaction patterns.

Key descriptors derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP) map, and atomic partial charges. The MEP map, for instance, visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential, likely to act as hydrogen bond acceptors) and electron-poor regions (positive potential, likely to act as hydrogen bond donors). These calculations can help rationalize the observed binding interactions and predict the molecule's metabolic stability.

| QM Descriptor | Significance in Drug Design |

|---|---|

| HOMO/LUMO Energies | Indicate the molecule's ability to donate or accept electrons, relating to its reactivity and charge-transfer interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, predicting sites for non-covalent interactions. |

| Partial Atomic Charges | Quantify the charge distribution, useful for parameterizing molecular mechanics force fields for MD simulations. |

| Bond Dissociation Energies | Help predict potential sites of metabolic transformation. |

De Novo Design Strategies for Novel Analog Generation

De novo design strategies use computational algorithms to generate novel molecular structures from scratch, tailored to fit the constraints of a target's binding site. 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine can serve as a starting point or fragment in such a process.

In a typical de novo design workflow, the aminopyrimidine core might be fixed in the hinge region of a kinase active site. Then, computational programs can "grow" new chemical functionalities from this anchor, exploring different substituents at the 5-position or replacing the oxane ring with other groups. nih.gov The goal is to generate novel analogs with improved properties, such as higher binding affinity, better selectivity, or more favorable pharmacokinetic profiles. These computationally designed molecules are then prioritized for chemical synthesis and biological evaluation.

Future Perspectives and Emerging Research Avenues for 5 Fluoro N Oxan 4 Yl Pyrimidin 2 Amine

Identification and Characterization of Novel Therapeutic Targets

The aminopyrimidine core is a well-established pharmacophore present in numerous approved and investigational drugs, particularly in the realm of oncology. The future exploration of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine will likely concentrate on a range of novel therapeutic targets, extending beyond the currently established ones for this chemical class.

One promising avenue of research is the investigation of this compound's activity against various protein kinases. The pyrimidine (B1678525) scaffold is known to mimic the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of kinases. rsc.org Consequently, 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine could be evaluated for its inhibitory potential against a broad panel of kinases implicated in cancer and other diseases. This could include kinases involved in cell cycle regulation, signal transduction, and angiogenesis. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown inhibitory activity against tyrosine kinases (TKs), PI3K, and CDK4/6. nih.gov

Beyond the well-trodden path of kinase inhibition, future research could delve into less conventional targets. For example, pyrimidine derivatives have been investigated as cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases. acs.org The unique structural features of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine, including the fluorine atom and the oxane ring, may confer selectivity for specific enzyme isoforms or present novel binding modes.

A comprehensive approach to target identification would involve high-throughput screening against diverse biological targets, including enzymes, receptors, and ion channels. Phenotypic screening, where the compound is tested for its effects on cell behavior without a preconceived target, could also unveil unexpected therapeutic applications.

A summary of potential therapeutic targets for pyrimidine derivatives is presented in the table below.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | EGFR, VEGFR, CDKs, PI3K | Oncology |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases |

| Other Enzymes | Topoisomerase II | Oncology |

Development of Asymmetric Synthesis and Chiral Resolution Techniques

A critical aspect of modern drug development is the control of stereochemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. In its current form, 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine is an achiral molecule due to the plane of symmetry in the oxan-4-yl group. However, future research could focus on the synthesis of chiral derivatives of this compound to explore new regions of chemical space and potentially enhance therapeutic efficacy.

The introduction of stereocenters could be achieved through various synthetic modifications, such as the substitution of the oxane ring or the pyrimidine core. Should chiral analogues be pursued, the development of efficient asymmetric synthesis and chiral resolution techniques will be paramount. Asymmetric synthesis aims to produce a single enantiomer directly, often employing chiral catalysts or auxiliaries. yale.edu For instance, the use of tert-butanesulfinamide has been widely adopted for the asymmetric synthesis of a diverse range of amines. yale.edu

Should a racemic mixture of a chiral derivative be synthesized, chiral resolution techniques would be necessary to separate the enantiomers. These methods include classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography. The development of robust and scalable methods for obtaining enantiomerically pure derivatives will be crucial for their progression through the drug development pipeline.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for compound optimization. preprints.orgpreprints.org For 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine, these computational approaches can be leveraged to accelerate its development and enhance its therapeutic potential.

Predictive modeling, using techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, can be employed to build models that correlate the structural features of pyrimidine derivatives with their biological activity. scirp.orgscirp.org These models can then be used to predict the activity of virtual compounds, guiding the design of new analogues with improved potency and selectivity. Machine learning algorithms, including multiple linear regression and artificial neural networks, have been successfully used to predict the anti-inflammatory activity of pyrimidine derivatives. scirp.orgscirp.org

Another application of AI is in the optimization of synthetic routes. preprints.orgpreprints.org By analyzing vast databases of chemical reactions, machine learning models can predict the most efficient and cost-effective synthetic pathways for producing 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine and its derivatives.

Exploration of Multitargeted Ligand Design

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer, often involve multiple pathological pathways. This has led to a growing interest in the design of multitargeted ligands, which can simultaneously modulate several key biological targets. nih.gov The pyrimidine scaffold is particularly well-suited for the development of such agents. nih.gov

Future research on 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine should explore its potential as a multitargeted ligand. This could involve designing derivatives that inhibit multiple kinases within a specific signaling pathway or across different pathways. For instance, compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been developed as dual inhibitors of EGFR and VEGFR. mdpi.com

The design of multitargeted ligands requires a deep understanding of the structural biology of the intended targets. Molecular modeling and computational docking studies can be invaluable in designing molecules that can effectively interact with the binding sites of multiple proteins. The development of dual or polypharmacological agents based on the 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine scaffold could offer significant advantages in terms of enhanced efficacy, reduced potential for drug resistance, and improved treatment outcomes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.